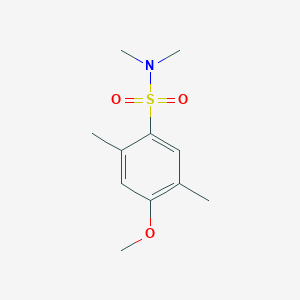
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide, also known as MTS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. MTS is widely used in various research applications, including biochemistry, biophysics, and neuroscience.
Mécanisme D'action
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide modifies cysteine residues in proteins by forming a covalent bond with the thiol group. This modification can result in changes in protein conformation, function, and stability. This compound can also be used to introduce cysteine residues into proteins that do not naturally contain them.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various proteins, including ion channels, transporters, and receptors. It can also affect protein stability, folding, and degradation. This compound has been used to study the role of cysteine residues in protein-protein interactions, protein-ligand interactions, and protein conformational changes.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide is a useful tool for investigating the role of cysteine residues in protein function and identifying potential drug targets. It is a relatively simple and inexpensive reagent that can be used in a variety of experimental systems. However, this compound can also have nonspecific effects on proteins, and its use requires careful experimental design and interpretation.
Orientations Futures
There are many potential future directions for research involving 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide. One area of interest is the development of new this compound derivatives with improved specificity and selectivity for cysteine residues. Another area of interest is the application of this compound in drug discovery and development, particularly in the identification of new drug targets and the development of new therapeutics. Finally, this compound could be used in the development of new diagnostic tools for diseases that involve cysteine residue modifications in proteins.
Méthodes De Synthèse
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide can be synthesized by reacting p-anisidine with chloromethane and methylsulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide is widely used in scientific research due to its ability to modify cysteine residues in proteins. It is commonly used as a thiol-specific reagent to label and modify cysteine residues in proteins. This compound is also used to study the structure and function of ion channels, transporters, and receptors. It is a useful tool for investigating the role of cysteine residues in protein function and for identifying potential drug targets.
Propriétés
Formule moléculaire |
C11H17NO3S |
|---|---|
Poids moléculaire |
243.32 g/mol |
Nom IUPAC |
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-8-7-11(16(13,14)12(3)4)9(2)6-10(8)15-5/h6-7H,1-5H3 |
Clé InChI |
IPEJCAMHYLHJFC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C)C)OC |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)




![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)


